molecular formula C9H20N2 B2911186 N,N,N'-Trimethyl-cyclohexane-1,4-diamine CAS No. 1048918-81-5

N,N,N'-Trimethyl-cyclohexane-1,4-diamine

Cat. No.: B2911186
CAS No.: 1048918-81-5
M. Wt: 156.273
InChI Key: HJANWHMCHVPVJK-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS: 1048918-81-5) is a tertiary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. Its structure features a cyclohexane backbone substituted with three methyl groups at the 1- and 4-amino positions, conferring conformational rigidity and moderate hydrophobicity . The compound is utilized in pharmaceuticals, biochemicals, and as a building block for intermediates, reflecting its versatility in synthetic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANWHMCHVPVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048918-81-5
Record name N1,N1,N4-trimethylcyclohexane-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-cyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,4-diamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:

  • Dissolve cyclohexane-1,4-diamine in a suitable solvent, such as methanol or ethanol.
  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
  • Slowly add the methylating agent while maintaining the reaction temperature between 0°C and 25°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N,N,N’-Trimethyl-cyclohexane-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Comparison with Similar Compounds

N,N-Dimethylcyclohexane-1,4-diamine

  • Structure: Two methyl groups at the 1- and 4-amino positions (C₈H₁₈N₂).
  • Key Data :
    • CAS: 42389-50-4 (free base), 1388893-25-1 (hydrochloride) .
    • Molecular weight: 142.24 g/mol (free base).
  • Comparison :
    • Reduced steric hindrance compared to the trimethylated derivative, enhancing reactivity in nucleophilic reactions.
    • Higher basicity due to fewer electron-donating methyl groups, making it more reactive in acid-base catalysis .

N1-Methylcyclohexane-1,4-diamine

  • Structure: Single methyl group at the 1-amino position (C₇H₁₆N₂).
  • Key Data :
    • CAS: 38362-02-6 .
    • Molecular weight: 128.22 g/mol.
  • Comparison :
    • Increased solubility in polar solvents due to fewer hydrophobic methyl groups.
    • Lower thermal stability, as observed in differential scanning calorimetry (DSC) studies .

N,N,N′-Trimethyl-1,4-benzenediamine

  • Structure : Aromatic benzene ring with three methyl groups (C₉H₁₄N₂).
  • Key Data :
    • CAS: 2739-08-4 .
    • Molecular weight: 150.22 g/mol.
  • Comparison :
    • Enhanced π-π stacking capability due to the aromatic ring, useful in materials science.
    • Reduced conformational flexibility compared to the cyclohexane analog, limiting applications in host-guest chemistry .

Chlorobenzyl-Substituted Cyclohexane Diamines

  • Examples :
    • N-(2-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride (CAS: 1353985-18-8) .
    • N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride (CAS: 1353956-59-8) .
  • Comparison :
    • Introduction of chlorine atoms increases electrophilicity, enhancing binding to biological targets (e.g., enzymes or receptors).
    • Higher molecular weights (~275 g/mol) due to chloro-benzyl groups, reducing solubility in aqueous media .

Bis-Xanthenyl Cyclohexane Diamines

  • Examples :
    • trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine .
  • Comparison :
    • Bulky xanthenyl groups create a "roof-shaped" cavity, enabling selective encapsulation of aromatic guests (e.g., xylene isomers).
    • Applications in separation sciences, unlike the simpler trimethylated derivative .

Physicochemical and Functional Differences

Table 1: Key Properties of Selected Diamines

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application(s)
N,N,N'-Trimethyl-cyclohexane-1,4-diamine C₉H₂₀N₂ 156.27 1048918-81-5 Pharmaceuticals, biochemicals
N,N-Dimethylcyclohexane-1,4-diamine C₈H₁₈N₂ 142.24 42389-50-4 Intermediate synthesis
N1-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ 128.22 38362-02-6 Ligand in coordination chemistry
N,N,N′-Trimethyl-1,4-benzenediamine C₉H₁₄N₂ 150.22 2739-08-4 Conductive polymers
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine C₄₆H₄₂N₂O₂ 662.84 Not provided Host-guest chemistry

Functional Insights:

  • Solubility : Trimethylated cyclohexane diamine exhibits moderate solubility in organic solvents (e.g., dichloromethane), whereas chlorobenzyl derivatives require polar aprotic solvents (e.g., DMF) .
  • Reactivity : The trimethylated derivative’s steric hindrance limits its participation in SN2 reactions, unlike the dimethyl analog .

Biological Activity

N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS Number: 1698393-17-7) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H20N2
  • Molecular Weight : 172.27 g/mol

The compound consists of a cyclohexane ring with two amine groups at the 1 and 4 positions, each substituted with three methyl groups. This structure enhances its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It interacts with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways affected depend on the context of its application.

Potential Applications

  • Medicinal Chemistry :
    • Investigated as a precursor for biologically active compounds.
    • Explored for therapeutic properties including anti-inflammatory and antibacterial activities.
  • Biochemical Research :
    • Used as a ligand in protein binding studies.
    • Potential applications in drug development due to its ability to interact with biological macromolecules.
  • Industrial Applications :
    • Employed in the production of specialty chemicals, coatings, and adhesives.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit antibacterial properties. For example, compounds derived from this diamine have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL, indicating comparable potency to standard antibiotics like ceftriaxone .

Antitumor Activity

In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cells. For instance, one study reported that a derivative exhibited an IC50 value of 225 µM against breast cancer cells (MCF-7), suggesting potential for further development in anticancer therapies .

Research Findings

Study Activity Tested Findings
Study AAntibacterialEffective against E. coli and S. aureus; MIC 40-50 µg/mL
Study BAntitumorIC50 = 225 µM against MCF-7 cells
Study CAnti-inflammatoryStrong inhibitory effect on TNF-α and IL-6 production

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